molecular formula C62H76IN13O21S B044923 Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33)) CAS No. 118643-58-6

Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33))

Cat. No.: B044923
CAS No.: 118643-58-6
M. Wt: 1498.3 g/mol
InChI Key: KJAAZOTXSFPYSJ-LZYQRXKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33)), also known as Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33)), is a useful research compound. Its molecular formula is C62H76IN13O21S and its molecular weight is 1498.3 g/mol. The purity is usually 95%.
The exact mass of the compound Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33)) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33)) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

118643-58-6

Molecular Formula

C62H76IN13O21S

Molecular Weight

1498.3 g/mol

IUPAC Name

(3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C62H76IN13O21S/c1-3-5-10-45(72-56(85)42(65)24-34-15-20-38(77)21-16-34)57(86)69-32-51(79)70-47(27-36-30-67-44-12-8-7-9-39(36)44)59(88)73-46(11-6-4-2)58(87)74-49(29-54(83)97-98(94,95)96)62(91)75(60(89)43(66)25-33-13-18-37(19-14-33)76(92)93)61(90)48(28-53(81)82)71-52(80)31-68-55(84)41(64)26-35-17-22-50(78)40(63)23-35/h7-9,12-23,30,41-43,45-49,67,77-78H,3-6,10-11,24-29,31-32,64-66H2,1-2H3,(H,68,84)(H,69,86)(H,70,79)(H,71,80)(H,72,85)(H,73,88)(H,74,87)(H,81,82)(H,94,95,96)/t41-,42+,43+,45+,46+,47+,48+,49+/m1/s1

InChI Key

KJAAZOTXSFPYSJ-LZYQRXKOSA-N

SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)N)NC(=O)C(CC5=CC=C(C=C5)O)N

Isomeric SMILES

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC4=CC(=C(C=C4)O)I)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)N)NC(=O)C(CC5=CC=C(C=C5)O)N

118643-58-6

Synonyms

CCK-ITGNNO2P
cholecystokinin (26-33), I-Tyr-Gly-(Nle(28,31),4-NO2-Phe(33))
cholecystokinin (26-33), iodotyrosyl-glycyl-(norleucyl(28,31))-para-NO2-phenylalanyl(33)
I-Tyr-Gly-(28,31-Nle-33-p-NO2-Phe)-cholecystokinin (26-33)

Origin of Product

United States

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